N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide
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Overview
Description
N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide is a synthetic compound known for its selective binding affinity to melatonin receptor MT2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via a hydroxymethylation reaction.
Attachment of the butyramide side chain: The final step involves the attachment of the butyramide side chain through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative .
Scientific Research Applications
N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly melatonin receptors.
Medicine: It has potential therapeutic applications in the treatment of sleep disorders and other conditions related to melatonin signaling.
Mechanism of Action
The mechanism of action of N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide involves its binding to the melatonin receptor MT2. This binding modulates the receptor’s activity, leading to various physiological effects. The compound acts as an antagonist, blocking the receptor’s normal function and thereby influencing circadian rhythms and other melatonin-mediated processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide: This compound is structurally similar and also acts as a selective MT2 receptor antagonist.
2-Benzylindoles: These compounds share a similar core structure but differ in their functional groups and receptor selectivity.
2-Benzylbenzofurans: These compounds have a benzofuran core and exhibit different pharmacological properties compared to N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide.
Uniqueness
This compound is unique due to its high selectivity for the MT2 receptor and its ability to act as an antagonist. This selectivity and antagonistic behavior make it a valuable tool for studying melatonin receptor function and for developing potential therapeutic agents .
Properties
Molecular Formula |
C24H27NO3 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-[3-[3-(hydroxymethyl)phenyl]-7-methoxynaphthalen-1-yl]ethyl]butanamide |
InChI |
InChI=1S/C24H27NO3/c1-3-5-24(27)25-11-10-20-14-21(18-7-4-6-17(12-18)16-26)13-19-8-9-22(28-2)15-23(19)20/h4,6-9,12-15,26H,3,5,10-11,16H2,1-2H3,(H,25,27) |
InChI Key |
ABRICCKMWDDVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC=CC(=C3)CO)OC |
Origin of Product |
United States |
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